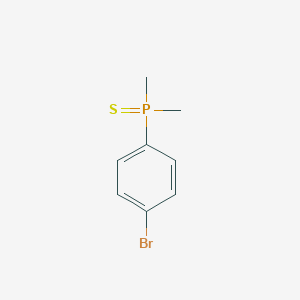
(4-Bromophenyl)dimethylphosphine sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)dimethylphosphine sulfide is an organophosphorus compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a dimethylphosphine sulfide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)dimethylphosphine sulfide typically involves the reaction of 4-bromophenylmagnesium bromide with dimethylphosphine sulfide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromophenyl)dimethylphosphine sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphine sulfide to phosphine.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, along with boronic acids or esters.
Major Products Formed
Oxidation: (4-Bromophenyl)dimethylphosphine oxide.
Reduction: (4-Bromophenyl)dimethylphosphine.
Substitution: Various substituted phenylphosphine sulfides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Bromophenyl)dimethylphosphine sulfide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl)dimethylphosphine sulfide in chemical reactions involves the interaction of the phosphine sulfide group with various reagents In catalytic processes, the compound can act as a ligand, coordinating to metal centers and facilitating the formation of reactive intermediates
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromophenyl)dimethylphosphine oxide: Similar structure but with an oxygen atom instead of sulfur.
(4-Bromophenyl)diphenylphosphine: Contains phenyl groups instead of methyl groups.
(4-Bromophenyl)phosphine: Lacks the dimethyl groups.
Uniqueness
(4-Bromophenyl)dimethylphosphine sulfide is unique due to the presence of both bromine and phosphine sulfide groups, which confer distinct reactivity and coordination properties. This makes it a versatile compound for various applications in catalysis, synthesis, and material science.
Propiedades
Fórmula molecular |
C8H10BrPS |
|---|---|
Peso molecular |
249.11 g/mol |
Nombre IUPAC |
(4-bromophenyl)-dimethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10BrPS/c1-10(2,11)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
Clave InChI |
IMYQOBWQTANKMU-UHFFFAOYSA-N |
SMILES canónico |
CP(=S)(C)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12920606.png)
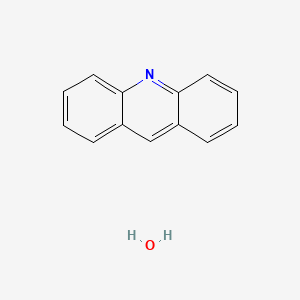
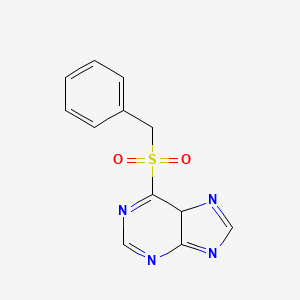
![5-Methoxy-2-[3-(methylsulfanyl)propyl]pyrimidin-4(3H)-one](/img/structure/B12920614.png)

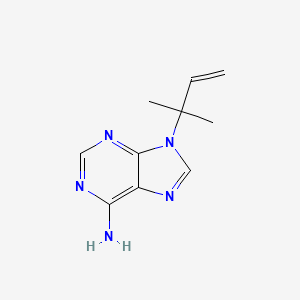
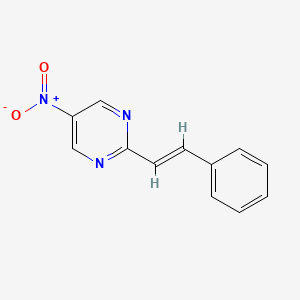
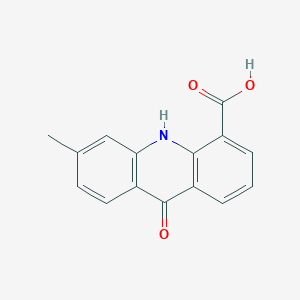
![3-Carboxy-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B12920644.png)
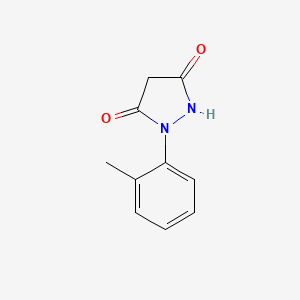
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one](/img/structure/B12920658.png)
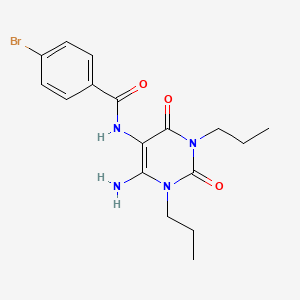
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidine-6-thione](/img/structure/B12920663.png)
